molecular formula C6H6IN B1339571 2-Iodo-5-methylpyridine CAS No. 22282-62-8

2-Iodo-5-methylpyridine

Cat. No.: B1339571
CAS No.: 22282-62-8
M. Wt: 219.02 g/mol
InChI Key: XOODLNRDHSTOQJ-UHFFFAOYSA-N
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Description

2-Iodo-5-methylpyridine is an organic compound with the molecular formula C6H6IN It is a derivative of pyridine, where an iodine atom is substituted at the second position and a methyl group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methylpyridine typically involves the iodination of 5-methylpyridine. One common method includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 2-position undergoes nucleophilic displacement under controlled conditions. Key transformations include:

Aromatic Nucleophilic Substitution (S<sub>N</sub>Ar):

  • Reagents: Amines, alkoxides, or thiols.
  • Conditions: Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C.
  • Example: Reaction with piperazine yields 2-(piperazin-1-yl)-5-methylpyridine, a precursor to bioactive molecules .

Halogen Exchange:

  • Reagents: CuCN, KI, or NaBr.
  • Conditions: Catalytic CuI in DMF at 100°C.
  • Example: Iodine-to-cyano substitution produces 2-cyano-5-methylpyridine .

Cross-Coupling Reactions

The iodine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation.

Reaction TypeCatalysts/ReagentsConditionsProductsYieldSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>EtOH/H<sub>2</sub>O, 80°CBiaryl derivatives75–85%
Stille CouplingPdCl<sub>2</sub>(dppf), SnR<sub>3</sub>THF, refluxStannane-coupled pyridines60–70%
Negishi CouplingZnR<sub>2</sub>, Pd(OAc)<sub>2</sub>DMF, 60°CAlkyl/aryl-pyridine hybrids65–80%

Notable Example:
Suzuki coupling with phenylboronic acid forms 2-phenyl-5-methylpyridine, a key intermediate in kinase inhibitor synthesis .

Reduction Reactions

Selective reduction of the iodine substituent or methyl group is achievable under specific conditions.

Dehalogenation:

  • Reagents: H<sub>2</sub>/Pd-C, EtOH.
  • Conditions: 1 atm H<sub>2</sub>, 25°C.
  • Product: 5-Methylpyridine (quantitative) .

Methyl Group Oxidation:

  • Reagents: KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>.
  • Conditions: 100°C, 6 hours.
  • Product: 2-Iodopyridine-5-carboxylic acid (yield: 45%).

Heterocyclic Functionalization

The pyridine ring undergoes electrophilic substitution at the 3- and 4-positions due to iodines deactivating effect.

Nitration:

  • Reagents: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.
  • Conditions: 0°C, 2 hours.
  • Product: 2-Iodo-3-nitro-5-methylpyridine (yield: 55%) .

Sulfonation:

  • Reagents: SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.
  • Conditions: 120°C, 4 hours.
  • Product: 2-Iodo-5-methylpyridine-3-sulfonic acid (yield: 60%) .

Directed Ortho-Metalation

The iodine atom directs regioselective lithiation for further functionalization.

  • Reagents: LDA (Lithium Diisopropylamide).
  • Conditions: THF, –78°C.
  • Example: Quenching with CO<sub>2</sub> yields 2-iodo-6-carboxy-5-methylpyridine .

Scientific Research Applications

2-Iodo-5-methylpyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The exact mechanism of action of 2-Iodo-5-methylpyridine is not fully understood. it is believed to exert its effects by interfering with cellular processes such as DNA replication and protein synthesis. The compound may inhibit cancer cell proliferation by disrupting hydrogen bonding and causing DNA scission .

Comparison with Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 2-Bromo-5-methylpyridine
  • 2-Fluoro-5-methylpyridine

Comparison: 2-Iodo-5-methylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom makes it more suitable for certain coupling reactions and provides different electronic properties, making it valuable in specific synthetic applications .

Biological Activity

2-Iodo-5-methylpyridine (CAS No. 22282-62-8) is a heterocyclic organic compound that has garnered attention in pharmaceutical and agrochemical research due to its unique biological properties. This article explores the compound's biological activity, including its synthesis, pharmacological applications, and relevant case studies.

  • Molecular Formula : C₆H₆IN
  • Molecular Weight : 219.02 g/mol
  • Boiling Point : Not available
  • Log P (octanol-water partition coefficient) : Approximately 1.91, indicating moderate lipophilicity.
  • Solubility : High gastrointestinal absorption and permeability across the blood-brain barrier (BBB) have been noted .

Pharmacological Applications

This compound has been studied for various biological activities, particularly in the following areas:

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study highlighted a related compound that demonstrated potent activity against Staphylococcus aureus, suggesting potential for developing new antibiotics .

2. Anticancer Properties

The compound's structural analogs have shown promise in inhibiting cancer cell proliferation. For instance, certain pyridine derivatives have been evaluated for their efficacy against various cancer cell lines, leading to insights into structure-activity relationships (SAR) that could inform future drug design .

3. Enzyme Inhibition

This compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in many organisms. Inhibitors of DHFR are vital in cancer therapy and the treatment of bacterial infections .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves halogenation reactions of 5-methylpyridine derivatives. The introduction of iodine at the 2-position significantly alters the compound's reactivity and biological profile.

Synthesis MethodReaction TypeYield (%)
HalogenationElectrophilic substitutionVaries

The structure-activity relationship studies reveal that modifications to the pyridine ring can enhance antibacterial and anticancer activities. For example, substituents at different positions can lead to variations in potency and selectivity against target enzymes or pathogens .

Case Studies

  • Antibacterial Activity Against S. aureus
    • A derivative of this compound was tested against methicillin-resistant S. aureus (MRSA). The compound showed an IC₅₀ value of 0.97 nM, indicating strong inhibition of DHFR, which is critical for bacterial growth .
  • Anticancer Efficacy
    • In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against human lung cancer cells (A549). The mechanism involved apoptosis induction through caspase activation pathways, highlighting the potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Iodo-5-methylpyridine, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves direct iodination of 5-methylpyridine using iodine monochloride (ICl) or iodine with an oxidizing agent like nitric acid under controlled temperatures (40–60°C) . Optimization requires monitoring reaction time, stoichiometry of iodinating agents, and solvent choice (e.g., dichloromethane or acetic acid). Characterization via 1^1H NMR and GC-MS is critical to confirm regioselectivity and purity .

Table 1 : Key Reaction Parameters for Iodination

ParameterOptimal RangeImpact on Yield
Temperature40–60°CPrevents decomposition
Iodine Equivalents1.1–1.3 eqMinimizes byproducts
SolventAcetic acidEnhances solubility

Q. How can researchers validate the identity and purity of this compound?

  • Answer : Use a combination of spectroscopic techniques:

  • 1^1H NMR : Look for characteristic peaks at δ 8.3 (pyridine H-6), δ 7.4 (H-4), and δ 2.5 (methyl group) .
  • Mass Spectrometry : Molecular ion peak at m/z 219 (M+^+) confirms molecular weight .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and I percentages (±0.3% tolerance) .

Q. What are the key safety considerations when handling this compound?

  • Answer : The compound’s iodine substituent poses oxidative hazards. Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with reducing agents to prevent exothermic reactions. Store in amber glass under inert gas (Ar/N2_2) to minimize light/air degradation .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its reactivity in cross-coupling reactions?

  • Answer : The iodine atom at position 2 makes it a prime candidate for Suzuki-Miyaura or Ullmann couplings. Modifying the methyl group (position 5) to electron-withdrawing groups (e.g., -CF3_3) can increase electrophilicity. Kinetic studies using 13^{13}C NMR or DFT calculations help predict regioselectivity in coupling reactions .

Q. What methodologies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Answer : Discrepancies often arise from solvent effects or impurities. Validate data by:

  • Reproducing experiments under standardized conditions (e.g., DMSO-d6_6 for NMR).
  • Cross-referencing with X-ray crystallography for unambiguous structural confirmation .
  • Statistical analysis (e.g., RSD < 5% across replicates) to identify systematic errors .

Q. How does steric hindrance from the methyl group influence the coordination chemistry of this compound with transition metals?

  • Answer : The methyl group at position 5 creates steric bulk, reducing ligand flexibility. Comparative studies with unsubstituted 2-iodopyridine show lower binding constants for Pd(II) and Cu(II) complexes. Single-crystal XRD and EPR spectroscopy reveal distorted geometries in metal-ligand complexes .

Table 2 : Comparison of Metal-Ligand Binding Constants

Metal IonThis compound (log K)2-Iodopyridine (log K)
Pd(II)4.2 ± 0.35.1 ± 0.2
Cu(II)3.8 ± 0.44.5 ± 0.3

Q. What strategies mitigate side reactions during functionalization of this compound in multi-step syntheses?

  • Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxylation).
  • Low-temperature kinetics : Slow addition of reagents at -78°C reduces dimerization.
  • Computational modeling : Predict reactive intermediates using Gaussian or ORCA software to optimize pathways .

Q. Methodological Guidelines

  • Data Presentation : Avoid raw data tables; instead, use processed datasets (e.g., normalized NMR integrals) and highlight trends .
  • Reproducibility : Document reaction conditions (solvent purity, equipment calibration) in supplementary materials .
  • Ethical Reporting : Disclose conflicts of interest and validate synthetic yields with triplicate experiments .

Properties

IUPAC Name

2-iodo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOODLNRDHSTOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471362
Record name 2-Iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22282-62-8
Record name 2-Iodo-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22282-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-5-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Iodo-5-methylpyridine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Iodo-5-methylpyridine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Iodo-5-methylpyridine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Iodo-5-methylpyridine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Iodo-5-methylpyridine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Iodo-5-methylpyridine

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